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Compound of Interest

Compound Name: 4-Methyl-2-heptene

Cat. No.: B1238739

An In-Depth Technical Guide to 4-Methyl-2-heptene
For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecular formula, molecular
weight, and key physicochemical properties of 4-Methyl-2-heptene. It also outlines detailed
experimental protocols for its characterization using Gas Chromatography-Mass Spectrometry
(GC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy, crucial techniques in modern
research and development.

Molecular Structure and Identity

4-Methyl-2-heptene is an unsaturated aliphatic hydrocarbon. Its structure consists of a seven-
carbon chain (heptene) with a double bond located at the second carbon position and a methyl
group attached to the fourth carbon.

e Molecular Formula: CsHze

Molecular Weight

The molecular weight of a compound is the sum of the atomic weights of its constituent atoms.
o Atomic Weight of Carbon (C): 12.011 g/mol

e Atomic Weight of Hydrogen (H): 1.008 g/mol
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The molecular weight of 4-Methyl-2-heptene is calculated as follows:
(8 x12.011 g/mol ) + (16 x 1.008 g/mol ) = 96.088 g/mol + 16.128 g/mol = 112.216 g/mol

Based on computational data from various chemical databases, the commonly cited molecular
weight is 112.21 g/mol .[1][2][3][4][5]

Physicochemical Properties

The following table summarizes key quantitative data for 4-Methyl-2-heptene. These
properties are essential for its handling, purification, and use in experimental settings.

Property Value Unit Source(s)
Molecular Weight 112.21 g/mol [L1121[31[4115]
Boiling Point 113.5-114.1 °C [4]

Density 0.712 g/cm3 [1]
Refractive Index 1.408 [1]

Melting Point -103.01 (estimate) °C [1]

Water Solubility 0.0085 g/L [6]

logP (Octanol/Water

L . 4.52 [6]
Partition Coefficient)

Experimental Protocols

Accurate characterization of 4-Methyl-2-heptene requires robust analytical techniques. Below
are detailed methodologies for its analysis by GC-MS and NMR spectroscopy.

Gas Chromatography-Mass Spectrometry (GC-MS)
Analysis

GC-MS is a powerful technique for separating and identifying volatile and semi-volatile organic
compounds.[7] It is highly effective for the analysis of hydrocarbons like 4-Methyl-2-heptene.
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Objective: To separate 4-Methyl-2-heptene from a mixture and confirm its identity and purity
based on its retention time and mass spectrum.

Methodology:
e Sample Preparation:

o Dissolve a known quantity of the sample containing 4-Methyl-2-heptene in a high-purity
volatile solvent (e.g., hexane or dichloromethane).

o The concentration should be optimized to be within the linear range of the detector,
typically in the low ppm (ug/mL) range.

o If necessary, perform a liquid-liquid extraction or use a solid-phase extraction (SPE)
column to clean up the sample and remove interfering matrix components.[8][9]

 Instrumentation and Conditions:
o Gas Chromatograph: Agilent 7890B or equivalent.
o Mass Spectrometer: Agilent 5977A MSD or equivalent.

o Column: A non-polar capillary column, such as a DB-5ms or HP-5ms (30 m x 0.25 mm
internal diameter, 0.25 pm film thickness), is suitable for hydrocarbon analysis.

o Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

o Inlet: Split/splitless injector operated in split mode (e.g., 50:1 split ratio) to prevent column
overloading.

o Injector Temperature: 250 °C.
o Oven Temperature Program:
= Initial temperature: 40 °C, hold for 2 minutes.

» Ramp: Increase to 150 °C at a rate of 10 °C/min.
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» Hold at 150 °C for 5 minutes.

[¢]

MS Transfer Line Temperature: 280 °C.

[e]

lon Source Temperature: 230 °C.

o

lonization Mode: Electron lonization (El) at 70 eV.

[¢]

Mass Scan Range: m/z 35-350.

e Data Analysis:

o The retention time of the peak corresponding to 4-Methyl-2-heptene is used for
qualitative identification by comparing it to a known standard.

o The obtained mass spectrum is compared with a reference library (e.g., NIST Mass
Spectral Library) for confirmation. The fragmentation pattern for 4-Methyl-2-heptene will
show characteristic ions resulting from the cleavage of the aliphatic chain.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Analysis

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a
molecule, making it an indispensable tool for structural elucidation.

Objective: To confirm the chemical structure of 4-Methyl-2-heptene by analyzing the chemical
shifts, coupling patterns, and integration of proton (*H) and carbon (33C) signals.

Methodology:
e Sample Preparation:

o Dissolve approximately 5-10 mg of the purified 4-Methyl-2-heptene sample in about 0.6-
0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCIs).

o Add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical
shift referencing (& = 0.00 ppm).
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o Transfer the solution to a 5 mm NMR tube.

 Instrumentation and Conditions:
o Spectrometer: Bruker Avance Il 400 MHz spectrometer or equivalent.
o Probe: 5 mm broadband observe (BBO) probe.
o Temperature: 298 K (25 °C).
* 'H NMR Spectroscopy:
o Pulse Program: Standard single-pulse (zg30).
o Spectral Width: 16 ppm.
o Acquisition Time: ~2 seconds.
o Relaxation Delay: 2 seconds.
o Number of Scans: 16.

o Expected Chemical Shifts: Alkenyl protons (=CH-) are expected to appear in the
deshielded region of the spectrum, typically between & 4.5 and 6.0 ppm.[10][11] Aliphatic
protons (CH, CHz, CHs) will resonate upfield, generally between & 0.8 and 2.2 ppm.

e 13C NMR Spectroscopy:

o Pulse Program: Proton-decoupled (zgpg30).

[¢]

Spectral Width: 240 ppm.

[¢]

Acquisition Time: ~1 second.

[e]

Relaxation Delay: 2 seconds.

o

Number of Scans: 1024 or more to achieve adequate signal-to-noise.
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o Expected Chemical Shifts: The sp? hybridized carbons of the double bond (C=C) are
expected to appear significantly downfield, in the range of  110-140 ppm.[11] The sp3
hybridized aliphatic carbons will appear upfield, typically between & 10 and 40 ppm.

e Data Analysis:

[¢]

Process the raw data (FID) using appropriate software (e.g., TopSpin, MestReNova). This
includes Fourier transformation, phase correction, and baseline correction.

o Integrate the peaks in the *H NMR spectrum to determine the relative ratios of different
types of protons.

o Analyze the splitting patterns (singlet, doublet, triplet, etc.) to deduce the connectivity of
adjacent protons.

o Correlate the *H and 13C spectra using 2D NMR experiments like HSQC (Heteronuclear
Single Quantum Coherence) and HMBC (Heteronuclear Multiple Bond Correlation) for
unambiguous assignment of all signals and confirmation of the molecular structure.

Visualized Workflow

The following diagram illustrates a logical workflow for the identification and characterization of
an unknown sample suspected to be 4-Methyl-2-heptene, utilizing the protocols described
above.
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Figure 1: Analytical Workflow for 4-Methyl-2-heptene Characterization
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Figure 1: Analytical Workflow for 4-Methyl-2-heptene Characterization
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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